N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the isoxazole carboxylic acid with an amine, in this case, 3-acetylphenylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of more efficient catalysts for the acylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a building block for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but with a different position of the chlorine atom.
N-(3-acetylphenyl)-3-(3-bromophenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-acetylphenyl)-3-(3-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom in the 3-position of the phenyl ring can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)13-5-4-8-16(10-13)21-19(24)17-12(2)25-22-18(17)14-6-3-7-15(20)9-14/h3-10H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFQIIHFHAAUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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